

Optimizing H2-003 dosage for maximum efficacy

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Compound of Interest

Compound Name: H2-003

Cat. No.: B607908

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Technical Support Center: H2-003

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Welcome to the technical support center for **H2-003**, a potent and selective inhibitor of the JNK signaling pathway. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing **H2-003** dosage for maximum efficacy in preclinical research.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for **H2-003**?

H2-003 is a small molecule inhibitor that selectively targets Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP4K7), an upstream kinase in the c-Jun N-terminal Kinase (JNK) signaling cascade. By inhibiting MAP4K7, **H2-003** effectively blocks the phosphorylation and activation of downstream components, leading to a reduction in JNK-mediated cellular responses, such as inflammation and apoptosis.

2. What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of **H2-003** depends on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve starting from 1 nM to 10 μ M to determine the EC₅₀/IC₅₀ in your specific model. For initial experiments, a concentration range of 10 nM to 1 μ M is often effective.

3. How should I dissolve and store **H2-003**?

H2-003 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving **H2-003** in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

4. I am not observing the expected efficacy. What are the common causes?

Low or no efficacy can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include compound stability, target expression in your model system, and assay conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

5. Is **H2-003** toxic to cells at higher concentrations?

Yes, like many kinase inhibitors, **H2-003** can exhibit off-target effects and cellular toxicity at high concentrations. It is crucial to determine a therapeutic window by performing a cytotoxicity assay in parallel with your functional assays. This will help distinguish between target-specific effects and general toxicity.

Data Presentation

In Vitro Efficacy of H2-003 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Assay Type
A549	Lung Carcinoma	85	Cell Viability (72h)
MCF-7	Breast Adenocarcinoma	150	Cell Viability (72h)
U-87 MG	Glioblastoma	65	Apoptosis (48h)
HepG2	Hepatocellular Carcinoma	210	Cell Viability (72h)

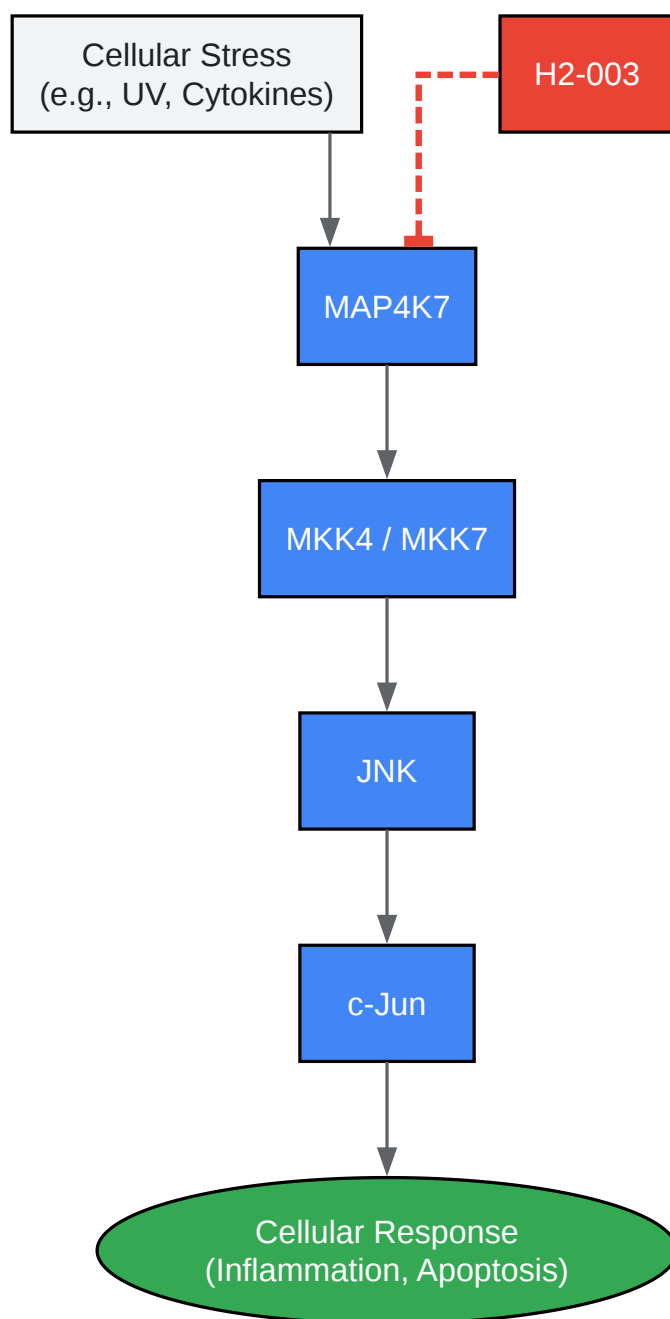
Note: Data are representative. Optimal concentrations should be determined empirically for your specific experimental conditions.

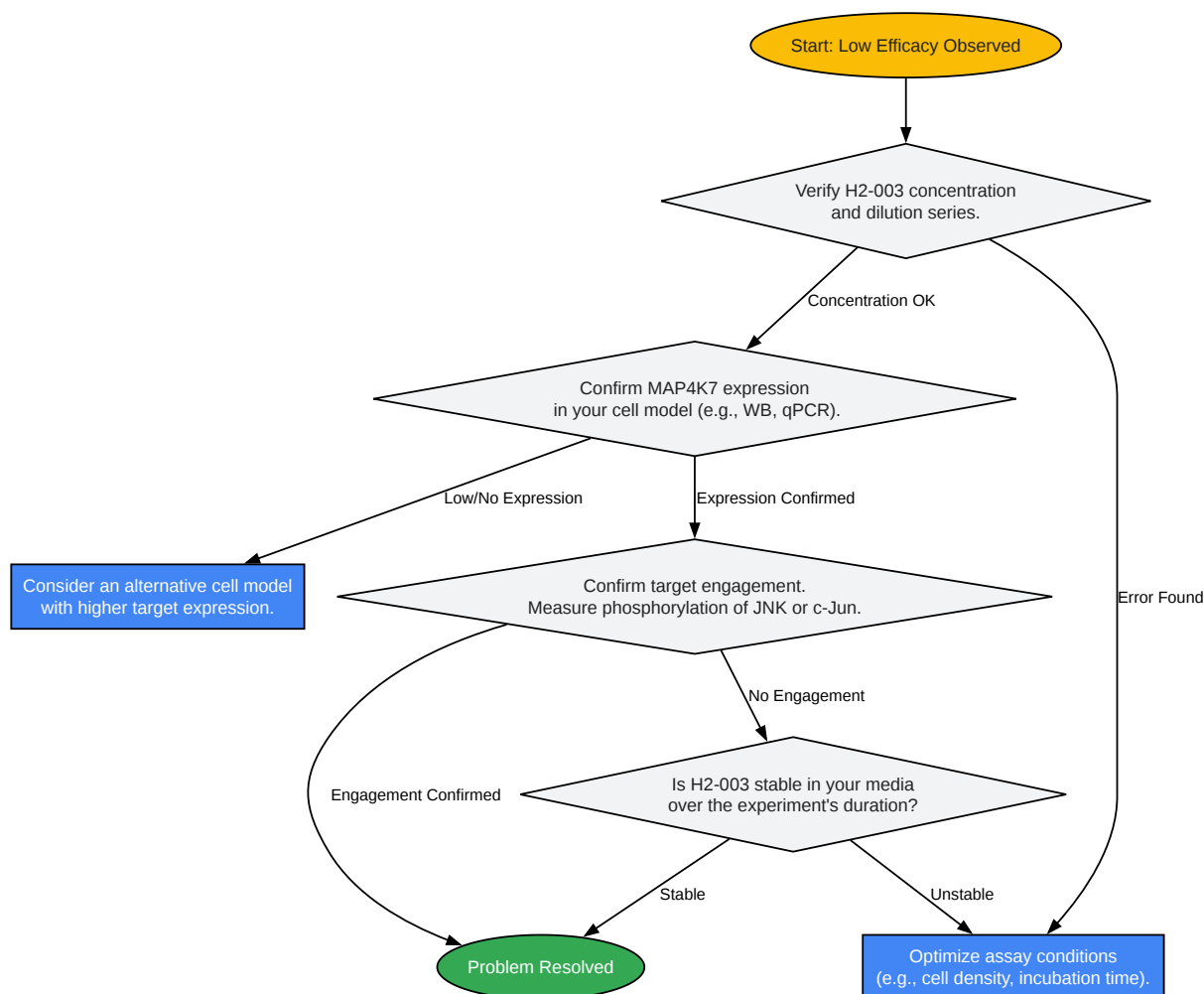
Recommended Starting Concentrations for Preclinical Studies

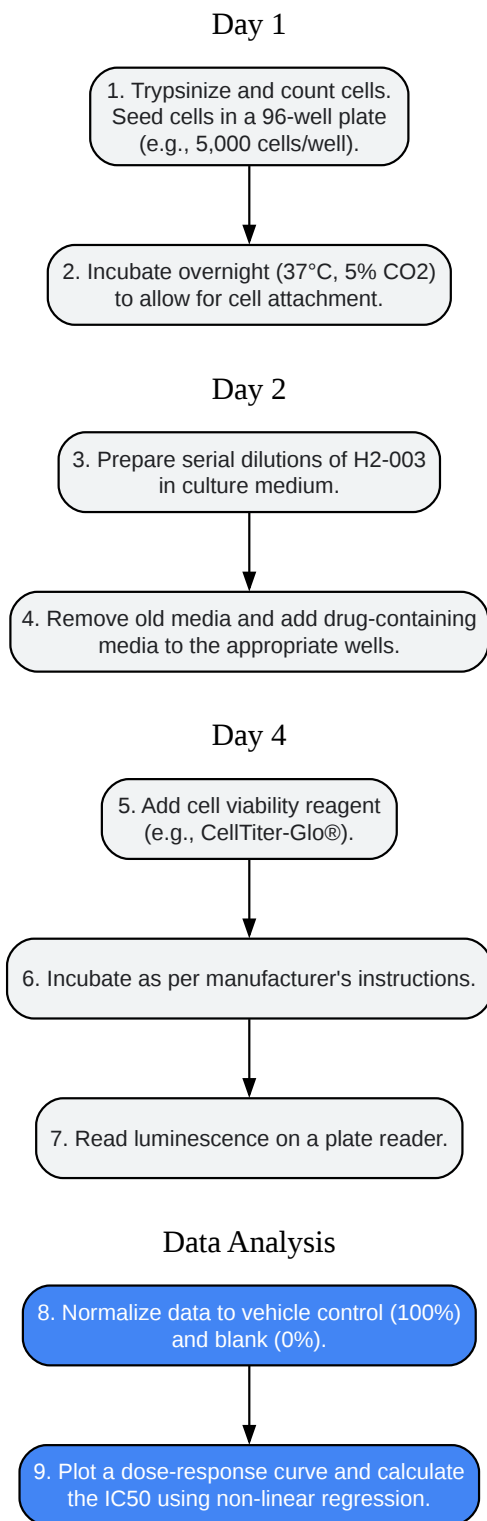
Study Type	Vehicle	Recommended Dose Range	Administration Route
In Vitro	DMSO ($\leq 0.1\%$)	10 nM - 1 μ M	N/A
In Vivo (Mouse)	5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline	10 - 50 mg/kg	Oral (p.o.) / Intraperitoneal (i.p.)

Signaling Pathway Diagram

The diagram below illustrates the JNK signaling pathway and the specific point of intervention for **H2-003**. **H2-003** inhibits MAP4K7, thereby preventing the downstream activation of MKK4/7 and ultimately JNK.







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